5,7-bis(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5,7-bis(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant properties .
Preparation Methods
The synthesis of 5,7-bis(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include reactions with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods have been developed to achieve high yields and efficiency. Industrial production methods often involve the use of acyclic reagents and optimized reaction conditions to ensure scalability and reproducibility .
Chemical Reactions Analysis
5,7-bis(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant biological activities, making it a valuable compound for studying various biological processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-bis(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carboxylesterase and translocator protein, as well as selective kinase inhibitors . These interactions lead to its diverse biological effects, including antimicrobial, anticancer, and antianxiety activities .
Comparison with Similar Compounds
Similar compounds in the pyrazolo[1,5-a]pyrimidine family include zaleplon, indiplon, and ocinaplon. These compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in their substituents, leading to variations in their biological activities .
Properties
Molecular Formula |
C13H9F4N5O2 |
---|---|
Molecular Weight |
343.24 g/mol |
IUPAC Name |
5,7-bis(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H9F4N5O2/c1-5-2-9(21-24-5)19-13(23)7-4-10-18-6(11(14)15)3-8(12(16)17)22(10)20-7/h2-4,11-12H,1H3,(H,19,21,23) |
InChI Key |
TUXFWBQSHWSXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F |
Origin of Product |
United States |
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